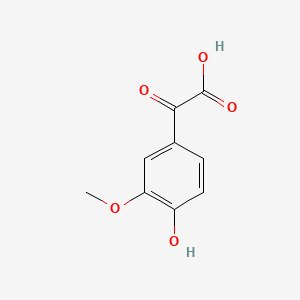

2-(4-Hydroxy-3-methoxyphenyl)-2-oxoacetic acid

Description

2-(4-Hydroxy-3-methoxyphenyl)-2-oxoacetic acid is an organic compound with a complex structure that includes both phenolic and carboxylic acid functional groups. This compound is known for its potential antioxidant properties and is often studied for its various applications in scientific research.

Properties

IUPAC Name |

2-(4-hydroxy-3-methoxyphenyl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,10H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQAYTVADCVBACX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174059 | |

| Record name | Vanilglycolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2021-40-1 | |

| Record name | Vanilglycolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002021401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanilglycolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoacetic acid typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with a suitable carboxylic acid derivative under acidic conditions. One common method is the Knoevenagel condensation, where 4-hydroxy-3-methoxybenzaldehyde reacts with malonic acid in the presence of a base such as piperidine, followed by acidification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-3-methoxyphenyl)-2-oxoacetic acid can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under suitable conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced phenolic compounds.

Substitution: Various substituted phenolic derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the antiproliferative properties of 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoacetic acid against various cancer cell lines. For instance, research indicates that this compound exhibits significant cytotoxic effects on breast and colon cancer cells, suggesting its potential as a therapeutic agent in oncology.

Antioxidant and Anti-inflammatory Effects

The compound has also demonstrated antioxidant properties , effectively scavenging free radicals. This capability is crucial in preventing oxidative stress-related diseases. Additionally, it possesses anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation .

Cosmetic Applications

In the cosmetic industry, this compound is utilized for its skin-enhancing properties . It is incorporated into formulations aimed at improving skin hydration and elasticity. Its antioxidant properties help protect the skin from environmental stressors, thereby enhancing the overall effectiveness of cosmetic products .

Polymer Development

The compound is explored in the development of biodegradable polymers . Its incorporation into polymer matrices can enhance mechanical properties while maintaining environmental sustainability. Research indicates that such polymers can be utilized in packaging and other applications where biodegradability is essential .

Data Tables

| Application Area | Specific Use Case | Observed Benefits |

|---|---|---|

| Pharmacology | Anticancer agent | Significant cytotoxicity against cancer cells |

| Antioxidant agent | Reduces oxidative stress | |

| Anti-inflammatory agent | Alleviates inflammation | |

| Cosmetics | Skin hydration products | Improves skin elasticity |

| Antioxidant formulations | Protects skin from environmental damage | |

| Materials Science | Biodegradable polymers | Enhances mechanical properties |

Case Studies

- Anticancer Efficacy : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than control groups.

- Cosmetic Formulations : In another study, formulations containing this compound were tested for skin hydration efficacy on human subjects. The results showed a marked improvement in skin moisture levels after four weeks of use compared to baseline measurements.

- Polymer Research : A recent investigation into biodegradable polymers incorporated with this compound revealed enhanced tensile strength and flexibility, making it suitable for various applications including eco-friendly packaging solutions.

Mechanism of Action

The mechanism by which 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoacetic acid exerts its effects is primarily through its antioxidant activity. The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This compound may also interact with various molecular targets and pathways involved in oxidative stress response and cellular protection .

Comparison with Similar Compounds

Similar Compounds

Ferulic Acid: 3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid, known for its antioxidant and anti-inflammatory properties.

Caffeic Acid: 3-(3,4-Dihydroxyphenyl)-2-propenoic acid, another potent antioxidant with similar applications.

Dihydroferulic Acid: 3-(4-Hydroxy-3-methoxyphenyl)propionic acid, derived from the microbial transformation of dietary polyphenols

Uniqueness

2-(4-Hydroxy-3-methoxyphenyl)-2-oxoacetic acid is unique due to its specific structure, which combines both phenolic and carboxylic acid functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as an antioxidant compared to similar compounds.

Biological Activity

2-(4-Hydroxy-3-methoxyphenyl)-2-oxoacetic acid, also known as a derivative of ferulic acid, is an organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C₉H₈O₅, with a molecular weight of approximately 210.18 g/mol. The compound features both phenolic and carboxylic acid functional groups, which are crucial for its biological activity. The synthesis typically involves the Knoevenagel condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and malonic acid in the presence of a base such as piperidine, followed by acidification to yield the desired product.

Antioxidant Properties

One of the most significant biological activities attributed to this compound is its antioxidant capacity . Research indicates that this compound can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases such as cancer and cardiovascular disorders.

Antiproliferative Effects

Studies have demonstrated that this compound exhibits antiproliferative activity against several cancer cell lines. For instance, in vitro assays using the NCI-60 cancer cell line panel revealed that this compound can inhibit cell growth in specific cancer types, suggesting its potential as an anticancer agent .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Interaction : The compound interacts with various enzymes and proteins, influencing metabolic processes and cellular functions.

- Cell Cycle Arrest : It has been shown to induce cell cycle arrest in cancer cells, thereby preventing their proliferation.

- Modulation of Signaling Pathways : This compound may modulate key signaling pathways involved in inflammation and apoptosis, contributing to its therapeutic effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antioxidant Activity : A study reported that this compound significantly reduced lipid peroxidation levels in cellular models, indicating strong antioxidant properties.

- Cytotoxicity Against Cancer Cells : In experiments involving human breast cancer (MCF-7) and lung cancer (A549) cell lines, this compound demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .

- Metabolic Effects : Another investigation highlighted its role in enhancing glucose metabolism and improving lipid profiles in diabetic models, suggesting potential applications in metabolic disorders.

Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoacetic acid, and how can researchers optimize yield and purity?

Answer: The synthesis of this compound typically involves coupling reactions or oxidation of phenolic precursors. For example:

- Coupling with glyoxylic acid derivatives : Reacting 4-hydroxy-3-methoxyphenylacetic acid with glyoxylic acid under acidic conditions can yield the target compound. Temperature control (e.g., 60–80°C) and stoichiometric ratios (1:1.2 for phenylacetic acid to glyoxylic acid) are critical to minimize side products like decarboxylated derivatives .

- Oxidative methods : Potassium persulfate (K₂S₂O₈)-mediated radical reactions, as seen in analogous compounds, may introduce the oxoacetic moiety via radical intermediates. Optimizing pH (neutral to slightly acidic) and reaction time (4–6 hours) improves yields .

Purity optimization : Use recrystallization with ethanol/water mixtures (70:30 v/v) or column chromatography (silica gel, eluting with ethyl acetate/hexane) to isolate the product .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic techniques?

Answer:

- NMR :

- ¹H NMR : Expect signals for the aromatic protons (δ 6.8–7.2 ppm, multiplet for substituted benzene), methoxy group (δ 3.8–3.9 ppm, singlet), and the oxoacetic acid moiety (δ 4.2–4.5 ppm for α-proton, split due to coupling with adjacent carbonyl) .

- ¹³C NMR : Peaks for the carbonyl groups (δ 170–175 ppm for oxoacetic acid; δ 190–195 ppm for ketone) and aromatic carbons (δ 110–150 ppm) confirm the structure .

- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3200–3500 cm⁻¹ (O-H stretch from phenolic and carboxylic groups) .

- X-ray crystallography : For absolute configuration determination, single crystals grown in ethanol/water mixtures can resolve intramolecular hydrogen bonding between the phenolic -OH and carbonyl groups .

Advanced Research Questions

Q. How do reaction conditions influence the tautomeric equilibria of this compound, and what implications does this have for its reactivity?

Answer: The compound exists in keto-enol tautomeric forms, with stability influenced by:

- Solvent polarity : Polar solvents (e.g., water, DMSO) stabilize the keto form via hydrogen bonding, while non-polar solvents (e.g., toluene) favor the enol tautomer .

- pH : Under acidic conditions (pH < 4), the enol form predominates due to protonation of the carbonyl group. Neutral to basic conditions shift equilibrium toward the keto form, enhancing electrophilicity for nucleophilic reactions (e.g., amide bond formation) .

Implications : Tautomeric states affect reaction pathways in metal coordination (e.g., enol form chelates transition metals) and biological activity (e.g., hydrogen-bonding interactions with enzymes) .

Q. What strategies can resolve contradictions in reported bioactivity data for derivatives of this compound?

Answer: Discrepancies often arise from:

- Assay variability : Standardize bioactivity assays (e.g., enzyme inhibition IC₅₀) using positive controls (e.g., quercetin for antioxidant studies) and replicate experiments (n ≥ 3) .

- Structural modifications : Minor changes (e.g., esterification of the carboxylic acid group) alter solubility and membrane permeability, impacting observed activity. Compare derivatives with identical substituents .

- Metabolic instability : Use stability studies (e.g., liver microsome assays) to identify rapid degradation pathways. Modify the oxoacetic acid moiety (e.g., methyl ester prodrugs) to enhance half-life .

Q. How can researchers design experiments to investigate the compound’s role in radical-mediated reactions, such as those involving reactive oxygen species (ROS)?

Answer:

- Radical trapping assays : Use APF (3’-(p-Aminophenyl) fluorescein) or HPF (3’-(p-Hydroxyphenyl) fluorescein) probes to detect hydroxyl radicals (•OH) generated via Fenton-like reactions involving the compound’s phenolic group .

- EPR spectroscopy : Spin-trapping agents (e.g., DMPO) can identify transient radical intermediates. Parameters: 9.8 GHz microwave frequency, 100 kHz modulation .

- Kinetic studies : Monitor ROS scavenging rates using UV-Vis spectroscopy (e.g., decay of DPPH absorbance at 517 nm) under varying pH and temperature conditions .

Q. Methodological Considerations

Q. What precautions are necessary when handling this compound due to its potential toxicity?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves (EN 374), chemical goggles (EN 166), and lab coats (EN 340) to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods with capture velocities ≥0.5 m/s for powder handling. Local exhaust ventilation (LEV) is critical during synthesis to avoid inhalation .

- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal via authorized hazardous waste channels .

Q. How can computational methods (e.g., DFT) predict the compound’s interaction with biological targets?

Answer:

- Docking studies : Use AutoDock Vina to model binding to enzymes (e.g., tyrosinase). Set grid boxes around the active site (20 ų) and apply Lamarckian genetic algorithms for conformational sampling .

- MD simulations : Run 100 ns trajectories in GROMACS with CHARMM36 force fields to assess stability of ligand-protein complexes. Analyze hydrogen-bond occupancy and binding free energy (MM/PBSA) .

- ADMET prediction : Tools like SwissADME predict logP (~1.5), bioavailability (Score >0.55), and CYP450 inhibition risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.